tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate
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Overview
Description
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate is a synthetic organic compound with the molecular formula C12H24INO3 and a molecular weight of 357.23 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate iodinated intermediate under controlled conditions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with various aryl halides.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop and study potential pharmaceutical agents.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: Used in similar synthetic applications but lacks the iodinated group, making it less reactive in certain substitution reactions.
tert-Butyl iodide: Another iodinated compound but with a simpler structure, used in different types of chemical reactions.
N-Boc-ethanolamine: A related compound with a different functional group, used in the synthesis of various organic molecules.
These comparisons highlight the unique reactivity and applications of this compound in research and industrial settings.
Properties
Molecular Formula |
C12H24INO3 |
---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2-methyl-2-propan-2-yloxypropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-9(2)16-12(6,7-13)8-14-10(15)17-11(3,4)5/h9H,7-8H2,1-6H3,(H,14,15) |
InChI Key |
BGFWWNPUPGZLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(CNC(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
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